molecular formula C19H19NO5S B2561334 Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448056-87-8

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2561334
CAS No.: 1448056-87-8
M. Wt: 373.42
InChI Key: ULIVXPDZFLRRFW-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a furan ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling with piperidine derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit rapid sodium ion influx in myocardial conduction fibers, reducing conduction velocity and treating arrhythmias .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of oxygen.

    Benzofuran Derivatives: Compounds with similar benzofuran core structures but different substituents.

Uniqueness

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is unique due to its combination of benzofuran, furan, and piperidine rings, which confer distinct biological activities and chemical properties. This unique structure allows for diverse applications in medicinal chemistry and drug development .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c21-19(18-12-14-4-1-2-6-17(14)25-18)20-9-7-16(8-10-20)26(22,23)13-15-5-3-11-24-15/h1-6,11-12,16H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVXPDZFLRRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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